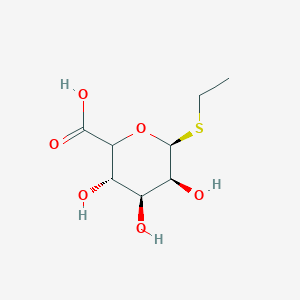

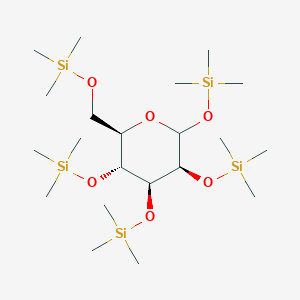

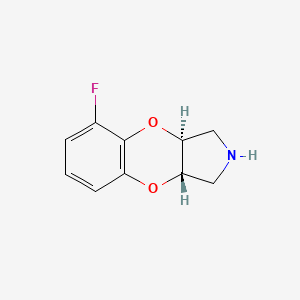

6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene

カタログ番号 B1140681

CAS番号:

945426-65-3

分子量: 208.34

InChIキー:

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

- The synthesis of ketoprofen precursors and related compounds has been explored through various methods, including electrochemical synthesis and multistep syntheses involving different protecting groups and reagents (Biran et al., 2010); (Fischer, Burschka, & Tacke, 2014).

Molecular Structure Analysis

- Detailed characterizations of synthesized compounds, including molecular structure elucidation via NMR spectroscopy and X-ray crystallography, have been conducted to determine the configurations and conformations of various cyclohexene derivatives (Xie, Meyers, & Robinson, 2004); (Espinoza-Hicks et al., 2012).

Chemical Reactions and Properties

- Research on cyclohexene derivatives includes studies on their formation via cyclization reactions and their utility as intermediates for further chemical transformations. Techniques such as rhodium-catalyzed cyclization have been explored for synthesizing structurally complex cyclopentanes and cyclohexenes (Miura, Shimada, & Murakami, 2005).

科学的研究の応用

Cyclization Reactions and Synthesis of Bicyclic Compounds

- Group 6 Fischer carbene complexes have been used in cyclization reactions with cyclohexanone enamines, leading to the synthesis of semibullvalenes and bicyclo[3.2.1]octen-ones. These reactions highlight the potential of cyclohexene derivatives in forming complex bicyclic structures with applications in organic synthesis (Barluenga et al., 2003).

Photochemical Transformations

- The irradiation of cyclohex-2-enones in the presence of 2-methylbut-1-en-3-yne can lead to hexahydronaphthalen-1-ones, indicating the role of cyclohexene derivatives in photochemical transformations to produce cyclic compounds with potential applications in material science and pharmaceuticals (Witte & Margaretha, 1999).

Synthesis of Carotenoid Degradation Products

- The chemical transformation involving 1,4-conjugate dehydrobromination has been applied to synthesize 4-alkylidene-3,5,5-trimethylcyclohex-2-enones, leading to the production of megastigmatrienones and blumenol-A. This research signifies the potential of cyclohexene derivatives in synthesizing natural product analogues and degradation products of carotenoids (Ito et al., 1997).

Cytotoxic Compounds from Natural Sources

- A study on Zingiber cassumunar rhizomes led to the isolation of a phenylbutenoid dimer related to cyclohexene derivatives, exhibiting cytotoxic activity against human cancer cell lines. This underscores the potential of cyclohexene derivatives in the discovery of new bioactive compounds with therapeutic applications (Han et al., 2004).

Enzymatic Oxidation of Aroma Compounds

- Cytochromes P450 from Sorangium cellulosum have been shown to selectively oxidize carotenoid-derived aroma compounds, demonstrating the role of cyclohexene derivatives in biotechnological applications for the selective synthesis of valuable hydroxylated compounds (Litzenburger & Bernhardt, 2016).

特性

IUPAC Name |

6-(3-methoxybutylidene)-1,5,5-trimethylcyclohexene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O/c1-11-7-6-10-14(3,4)13(11)9-8-12(2)15-5/h7,9,12H,6,8,10H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJLMWKISWEECA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(C1=CCC(C)OC)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80699512 |

Source

|

| Record name | 6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene | |

CAS RN |

945426-65-3 |

Source

|

| Record name | 6-(3-Methoxybutylidene)-1,5,5-trimethylcyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80699512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![2-(R)-[1-(S)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine](/img/structure/B1140602.png)

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-naphthalen-2-yloxyoxan-2-yl]methyl acetate](/img/structure/B1140614.png)